molecular formula C28H26BrN5O2S B14973158 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14973158
M. Wt: 576.5 g/mol
InChI Key: CORPPTHBNARQPC-UHFFFAOYSA-N
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Description

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, substituted with various functional groups such as bromophenyl, methoxyphenyl, and methylbenzylsulfanyl. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the bromophenyl group: This step may involve bromination reactions using bromine or other brominating agents.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution reactions.

    Addition of the methylbenzylsulfanyl group: This step may involve thiolation reactions using methylbenzyl thiol or related reagents.

    Final modifications: These may include amide formation and other functional group transformations to achieve the desired compound.

Industrial production methods would involve scaling up these reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction conditions (e.g., temperature, pH).

Scientific Research Applications

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar compounds to 7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylbenzyl)sulfanyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include other triazolopyrimidine derivatives with different substituents. These compounds may share similar chemical properties but differ in their biological activities and applications. Examples of similar compounds include:

These compounds highlight the diversity within the triazolopyrimidine class and the potential for discovering new properties and applications through structural modifications.

Properties

Molecular Formula

C28H26BrN5O2S

Molecular Weight

576.5 g/mol

IUPAC Name

7-(3-bromophenyl)-N-(4-methoxyphenyl)-5-methyl-2-[(3-methylphenyl)methylsulfanyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C28H26BrN5O2S/c1-17-6-4-7-19(14-17)16-37-28-32-27-30-18(2)24(26(35)31-22-10-12-23(36-3)13-11-22)25(34(27)33-28)20-8-5-9-21(29)15-20/h4-15,25H,16H2,1-3H3,(H,31,35)(H,30,32,33)

InChI Key

CORPPTHBNARQPC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=C(C=C4)OC)C5=CC(=CC=C5)Br

Origin of Product

United States

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